molecular formula C27H26N2O2 B2417197 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 618406-87-4

3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Cat. No.: B2417197
CAS No.: 618406-87-4
M. Wt: 410.517
InChI Key: QYBVNPQUQLEBTR-UHFFFAOYSA-N
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Description

3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

3-[(2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-16-24(18-10-5-7-13-21(18)28-16)26(20-12-9-15-23(30-3)27(20)31-4)25-17(2)29-22-14-8-6-11-19(22)25/h5-15,26,28-29H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBVNPQUQLEBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study published in the International Journal of Molecular Sciences demonstrated that similar compounds exhibited potent growth inhibition across various cancer cell lines. This suggests that structural modifications can enhance anticancer activity significantly .

Neuroprotective Effects

Research has indicated that compounds related to 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole may provide neuroprotective benefits. In animal models of Alzheimer's disease, these compounds have been shown to improve cognitive function and reduce neuroinflammation markers compared to control groups.

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. A study focused on novel indole derivatives reported significant antioxidant activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Case Studies

Study Focus Findings
Case Study 1Anticancer ActivityCompounds similar to this compound showed potent growth inhibition in various cancer cell lines .
Case Study 2NeuroprotectionDemonstrated significant cognitive improvement and reduced neuroinflammation in Alzheimer's models.
Case Study 3Antioxidant PropertiesIndole derivatives exhibited strong antioxidant activity against ROS .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The final product can be obtained through coupling reactions that involve various functional groups present in the molecule.

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific proteins or enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

The uniqueness of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

The compound 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic molecule that belongs to the indole family, known for its diverse biological activities. This article focuses on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C23H23N3O2
  • Molecular Weight : 373.45 g/mol
  • CAS Number : 666818-46-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of Indole Derivatives : Utilizing Fischer indole synthesis.
  • Electrophilic Aromatic Substitution : For introducing the dimethoxyphenyl group.
  • Coupling Reactions : Final assembly of the molecule through coupling agents like palladium catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to colchicine, which is a known anticancer agent. This activity was demonstrated in various cancer cell lines, including HeLa and MCF-7 cells .
Cell LineIC50 (µM)
HeLa0.52
MCF-70.34
HT-290.86

Antioxidant Properties

The compound exhibits significant antioxidant activity:

  • Free Radical Scavenging : It has been reported to scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

  • Inhibition of Cytokine Release : It significantly reduces TNF-α release in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

  • In Vitro Studies : A study evaluated various indole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound exhibited potent activity against HeLa and MCF-7 cells, suggesting its role as a potential chemotherapeutic agent .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways .

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